2-甲基-7-((全氟苯基)甲氧基)-3-苯氧基-4H-香豆素-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

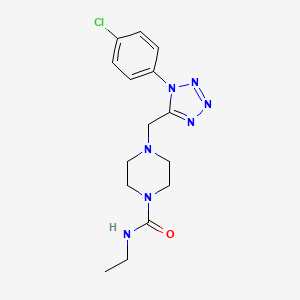

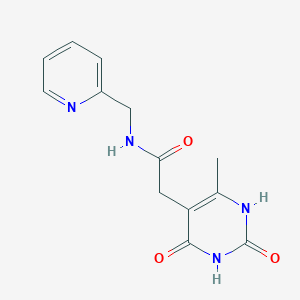

The compound "2-methyl-7-((perfluorophenyl)methoxy)-3-phenoxy-4H-chromen-4-one" is a derivative of the chromene family, which is characterized by a 4H-chromen-4-one core structure. Chromenes are a significant class of heterocyclic compounds that have attracted attention due to their diverse biological activities and potential therapeutic applications. The presence of perfluorophenyl and phenoxy substituents in the compound suggests that it may exhibit unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of chromene derivatives often involves cyclization reactions and the introduction of various functional groups to achieve the desired substitution pattern. For instance, the synthesis of 2-(trifluoromethyl)- and 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes has been achieved through intramolecular cyclization of 3-(perfluoroalkyl)-3-phenoxypropenals in the presence of aluminum chloride, followed by a Lewis acid mediated nucleophilic reaction with silyl enol ethers to afford 4-functional chromenes . Similarly, the synthesis of 2-perfluoroalkyl chromenylphosphonates has been accomplished via regioselective cycloaddition of 2-hydroxybenzaldehydes to various phosphonates using trialkyl amines or phosphines as mediators . These methods highlight the versatility of chromene synthesis and the potential to introduce a perfluorophenylmethoxy group into the chromene core.

Molecular Structure Analysis

The molecular structure of chromene derivatives is often determined using X-ray crystallography. For example, the crystal structure of a related compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic crystal system with specific cell constants and featured p-p stacking of aromatic residues . Another chromene derivative, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, also crystallizes in the monoclinic system and exhibits intramolecular hydrogen bonding . These studies provide insights into the three-dimensional arrangement of chromene molecules and their potential intermolecular interactions.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including phenolic oxidation, cyclization, and isomerization. For instance, phenolic oxidation of certain hydroxyphenylpropenes has been used to synthesize dihydrochromenones, which can be further reduced to chromenes . Additionally, the reaction of chromene derivatives with different nucleophiles can lead to the formation of various functionalized products, as seen in the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its subsequent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure and substituents. For example, the crystal structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one revealed specific conformational features and intramolecular hydrogen bonding, which can affect the compound's solubility, melting point, and reactivity . The crystal structure of another derivative, 2-(4,5-bis(4-methoxyphenyl)-5H-chromeno[4,3-b]pyridin-2-yl)phenol, showed a planar six-membered ring and a six-membered ring of envelope conformation, which may influence its optical properties .

科学研究应用

环境敏感荧光染料

类似于2-甲基-7-((全氟苯基)甲氧基)-3-苯氧基-4H-香豆素-4-酮的化合物已被研究其不寻常的荧光特性,使它们成为潜在的环境敏感荧光染料候选物。例如,对8-甲氧基-4-甲基-2H-苯并[g]香豆素-2-酮的研究表明,在质子性环境中具有显著的荧光,有望应用于开发基于“开-关”原理运作的荧光传感器。这表明结构相关的化合物也可能作为生物成像和环境监测中的有价值工具(Uchiyama et al., 2006)。

合成和化学转化

与所讨论的化合物密切相关的香豆素衍生物的合成和化学行为已被广泛研究。这些研究包括通过突显香豆素作为有机合成中间体的多功能性的反应合成各种香豆素衍生物。例如,2-羟基-4-氧代-4-(2,3,5,6-四氟-4-甲氧基苯基)-丁-2-烯酸甲酯的合成展示了香豆素化合物在亲核取代反应和环化过程中的反应性,为进一步的官能团化和在材料科学和有机合成中的应用奠定了基础(Pimenova et al., 2003)。

抗病毒和抗菌应用

对香豆素衍生物的研究还探讨了它们潜在的抗菌和抗病毒性能。已合成新型异氧杂环己烯香豆素衍生物,并评估了它们的药理活性,展示了有希望的抗菌和抗凝血效果。这表明可以修改2-甲基-7-((全氟苯基)甲氧基)-3-苯氧基-4H-香豆素-4-酮结构以增强其生物活性,并在开发新的治疗剂中发挥作用(Zghab et al., 2017)。

光致变色材料

香豆素化合物已被研究其光致变色性质,这对于智能材料和分子开关的应用具有重要意义。在紫外辐射下,某些香豆素衍生物的光致行为及其可逆颜色变化的潜力使它们成为开发新的光响应材料的有吸引力的选择。这些应用突显了理解影响香豆素衍生物光致性质的结构和电子因素的重要性(Delbaere et al., 2003)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds, such as 7-methoxyisoflavone, have been identified as activators of adenosine monophosphate-activated protein kinase (ampk) .

Biochemical Pathways

Similar compounds, such as 7-methoxyisoflavone, have been shown to prevent the serum-induced decrease in ampk phosphorylation .

属性

IUPAC Name |

2-methyl-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-3-phenoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F5O4/c1-11-23(32-12-5-3-2-4-6-12)22(29)14-8-7-13(9-16(14)31-11)30-10-15-17(24)19(26)21(28)20(27)18(15)25/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJZBWNVIDVTOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-7-((perfluorophenyl)methoxy)-3-phenoxy-4H-chromen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526542.png)

![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2526543.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide](/img/structure/B2526547.png)

![9-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]purin-6-amine](/img/structure/B2526552.png)

![N-[(2-chlorophenyl)methyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2526560.png)

![(3Z)-1-benzyl-3-{[(3-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2526561.png)

![4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one](/img/structure/B2526563.png)